HER-2 Kinase Inhibition Potency: Nanomolar Activity of Pyrrolopyridazine Derivatives vs. Structural Analogues
The pyrrolopyridazine scaffold has demonstrated high potency in inhibiting HER-2 kinase, with a representative derivative (compound 7d) showing an IC50 of 4 nM against HER-2 [1]. This potency compares favorably to other heterocyclic cores evaluated in the same study, where modifications to the pyrrolopyridazine core led to significant variations in activity [1].
| Evidence Dimension | HER-2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (for derivative 7d of the pyrrolopyridazine class) |
| Comparator Or Baseline | Other pyrrolopyridazine derivatives in the series showed IC50 values ranging from 4 nM to >1 μM |
| Quantified Difference | Derivative 7d was identified as the most potent in the series |
| Conditions | In vitro kinase assay using recombinant HER-2 enzyme |
Why This Matters
The low nanomolar potency of the pyrrolopyridazine core against HER-2 establishes a high-value starting point for medicinal chemistry optimization, justifying procurement for targeted kinase inhibitor development.
- [1] Tang, P. C., Feng, J., Huang, L., et al. (2009). Synthesis and biological evaluation of pyrrolopyridazine derivatives as novel HER-2 tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(22), 6437-6440. View Source
